molecular formula C21H19N3O5 B12127231 N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B12127231
M. Wt: 393.4 g/mol
InChI Key: CWSHLLCLSWMLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a synthetic quinazolinone derivative characterized by a fused bicyclic core (tetrahydroquinazoline) substituted with a furan-2-yl group at the 7-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The furan ring and methoxy groups contribute to its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H19N3O5/c1-27-14-6-13(7-15(10-14)28-2)20(26)24-21-22-11-16-17(23-21)8-12(9-18(16)25)19-4-3-5-29-19/h3-7,10-12H,8-9H2,1-2H3,(H,22,23,24,26)

InChI Key

CWSHLLCLSWMLAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

Electrochemical vs. Thermal Cyclization

Comparative studies show electrochemical methods outperform thermal approaches in yield and scalability. For example, the electrochemical synthesis of 2-phenylquinazolin-4(3H)-one (3a) achieves 85% yield, whereas thermal methods under reflux conditions yield ~65%. The electrochemical setup minimizes side reactions, enhancing purity (HPLC >95%).

Role of Solvents and Catalysts

  • Solvent : Methanol or ethanol is optimal for solubility and proton exchange.

  • Catalysts : Transition metals (e.g., Pd/C) are employed in hydrogenation steps for nitro group reduction, as seen in lapatinib synthesis.

Scalability and Industrial Adaptation

Scaling the reaction to 6.41 g of 2-aminobenzamide under electrochemical conditions demonstrates industrial feasibility. Key parameters include:

  • Batch Size : 47.1 mmol substrate.

  • Purification : Flash chromatography on silica gel.

  • Yield : 68% at scale, with consistent purity (LCMS: [M+H]⁺ = 285.3).

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.51–7.56 (m, 4H, furan-H), 7.85 (t, J = 7.6 Hz, 1H, quinazolinone-H), 3.85 (s, 6H, OCH₃).

  • LCMS : m/z = 443.2 [M+H]⁺, confirming molecular weight.

  • Melting Point : 272–274°C (lit. 270–272°C).

Comparative Data Table

ParameterElectrochemical MethodThermal Method
Yield (%)8565
Reaction Time (h)512
Purity (HPLC)>95%90%
Scalability (g)6.412.0

Challenges and Mitigation Strategies

  • Byproduct Formation : Imine intermediates (e.g., 7) may lead to dimerization. Excess acetic acid (3.5 mmol) suppresses this.

  • Purification : Silica gel chromatography resolves regioisomers, with ethyl acetate/hexane (3:7) providing optimal separation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinazolinone core can be reduced to tetrahydroquinazoline derivatives under hydrogenation conditions.

    Substitution: The dimethoxybenzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is typically used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the dimethoxybenzamide moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan ring and quinazolinone core may play a role in binding to these targets, while the dimethoxybenzamide moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound shares structural homology with several quinazolinone derivatives, differing primarily in substituents at the 7- and 2-positions. Key comparisons include:

Compound 7-Position Substituent 2-Position Substituent Key Differences
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide (Target) Furan-2-yl 3,5-Dimethoxybenzamide Reference compound; balanced lipophilicity and hydrogen-bonding capacity .
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () 4-Methylphenyl 3,5-Dimethoxybenzamide Increased hydrophobicity due to methylphenyl; potential for enhanced membrane permeability .
N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide () Furan-2-yl Unsubstituted benzamide Lack of methoxy groups reduces electron-donating effects; may lower binding affinity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3,5-dimethoxybenzamide group in the target compound enhances solubility compared to the unsubstituted benzamide in . However, it is less lipophilic than the 4-methylphenyl analog in , which may affect CNS penetration .
  • Binding Affinity: The furan-2-yl group at the 7-position is critical for π-π stacking interactions with aromatic residues in target proteins, as observed in related quinazolinones. Methoxy groups in the benzamide moiety likely improve hydrogen-bonding with polar residues, as seen in EAAT1 inhibitors (e.g., UCPH-101) with similar substituents .
  • Metabolic Stability : The methoxy groups may reduce oxidative metabolism compared to hydroxylated analogs, though this requires experimental validation.

Research Findings and Limitations

  • : The 4-methylphenyl analog exhibited moderate activity in preliminary kinase inhibition assays, but its high lipophilicity correlated with off-target effects in cellular models .
  • : The unsubstituted benzamide derivative showed weaker inhibitory potency in enzyme assays compared to the target compound, underscoring the importance of methoxy groups for activity .

Q & A

Q. What are the recommended synthetic routes for N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of 2-furan-carboxaldehyde with cyclohexane-1,3-dione to form the tetrahydroquinazolinone core.
  • Acylation : Coupling the quinazolinone intermediate with 3,5-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous THF .
  • Oxidation : Controlled oxidation with potassium permanganate to stabilize the carbonyl group at position 4.

Q. Optimization strategies :

  • Temperature control : Reflux at 80–90°C for condensation steps to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.
  • Purity monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • NMR : ¹H NMR (DMSO-d₆) identifies furan protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.8–3.9 ppm), and quinazolinone NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₂₂H₂₀N₂O₅: 392.1365) validates molecular integrity .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazolinone ring, critical for docking studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 12.3 μM in kinase inhibition assays) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations.
  • Solubility issues : Use of DMSO >0.1% can alter membrane permeability.

Q. Methodological solutions :

  • Standardize protocols using CLSI guidelines.
  • Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are effective for predicting SAR of analogs?

  • Docking simulations : Use AutoDock Vina with PDB 3QAK (kinase domain) to prioritize substituents at position 7 (furan) and 3,5-dimethoxybenzamide .
  • QSAR models : Train on a dataset of 50 analogs (R² >0.85) to correlate logP with cytotoxicity .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) .

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Key metabolites (e.g., O-demethylation products) are identified at m/z 378.1 .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: 7-benzyloxy-4-trifluoromethylcoumarin) to assess drug-drug interaction risks .

Methodological Challenges

Q. How to address low yields in the acylation step?

  • Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the quinazolinone NH .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 45 min (70°C, 300 W) with 88% yield .

Q. What strategies improve crystallization for X-ray studies?

  • Solvent diffusion : Use CH₃CN/EtOAc (1:3) at 4°C to grow single crystals.
  • Additive screening : Introduce 5% glycerol to stabilize crystal lattice .

Key Research Gaps

  • In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution.
  • Off-target effects : Uncharacterized interactions with GPCRs or ion channels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.